(+)-Desflurane
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Overview
Description
(+)-Desflurane is a halogenated ether commonly used as an inhalational anesthetic. It is known for its rapid onset and offset of action, making it a preferred choice in various surgical procedures. The compound is characterized by its low blood-gas partition coefficient, which contributes to its quick induction and recovery times.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Desflurane typically involves the fluorination of a precursor compound. One common method is the reaction of trifluoroethanol with difluoromethane in the presence of a strong acid catalyst. The reaction conditions often require low temperatures and controlled environments to ensure the selective fluorination of the compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale fluorination processes. These processes are carried out in specialized reactors designed to handle the highly reactive fluorine gas. The use of advanced purification techniques ensures the high purity of the final product, which is essential for its use in medical applications.
Chemical Reactions Analysis
Types of Reactions
(+)-Desflurane undergoes several types of chemical reactions, including:
Oxidation: In the presence of strong oxidizing agents, this compound can be oxidized to form various fluorinated by-products.
Reduction: The compound can be reduced under specific conditions to yield less fluorinated derivatives.
Substitution: Halogen exchange reactions can occur, where fluorine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used under controlled conditions.
Substitution: Halogen exchange reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroacetic acid derivatives, while reduction can produce partially fluorinated ethers.
Scientific Research Applications
(+)-Desflurane has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of halogenated ethers and their reactivity.
Biology: Researchers use this compound to study the effects of anesthetics on cellular processes and metabolic pathways.
Medicine: The compound is extensively studied for its pharmacokinetics and pharmacodynamics in anesthesia.
Industry: this compound is used in the development of new anesthetic agents and in the study of fluorinated compounds’ environmental impact.
Mechanism of Action
The primary mechanism of action of (+)-Desflurane involves its interaction with the central nervous system. It enhances the activity of gamma-aminobutyric acid (GABA) receptors, leading to increased inhibitory neurotransmission. This results in the suppression of neuronal activity and induces anesthesia. The compound also affects other ion channels and receptors, contributing to its overall anesthetic effects.
Comparison with Similar Compounds
(+)-Desflurane is often compared with other halogenated ethers such as:
- Isoflurane
- Sevoflurane
- Halothane
Uniqueness
This compound is unique due to its extremely low blood-gas partition coefficient, which allows for rapid induction and recovery. This property makes it particularly useful in outpatient surgeries and procedures requiring quick turnover.
List of Similar Compounds
- Isoflurane
- Sevoflurane
- Halothane
These compounds share similar structures and anesthetic properties but differ in their pharmacokinetic profiles and specific clinical applications.
Properties
CAS No. |
142916-68-5 |
---|---|
Molecular Formula |
C3H2F6O |
Molecular Weight |
168.04 g/mol |
IUPAC Name |
(2S)-2-(difluoromethoxy)-1,1,1,2-tetrafluoroethane |
InChI |
InChI=1S/C3H2F6O/c4-1(3(7,8)9)10-2(5)6/h1-2H/t1-/m1/s1 |
InChI Key |
DPYMFVXJLLWWEU-PVQJCKRUSA-N |
SMILES |
C(C(F)(F)F)(OC(F)F)F |
Isomeric SMILES |
[C@H](C(F)(F)F)(OC(F)F)F |
Canonical SMILES |
C(C(F)(F)F)(OC(F)F)F |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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